4-((2,4-Difluorophenoxy)methyl)benzaldehyde
Description
4-((2,4-Difluorophenoxy)methyl)benzaldehyde is a fluorinated benzaldehyde derivative with a molecular formula of C₁₄H₉F₂O₂ and a molecular weight of 256.22 g/mol (calculated). Structurally, it consists of a benzaldehyde core substituted at the para position with a methylene group linked to a 2,4-difluorophenoxy moiety.
Key properties inferred from similar compounds include:
Properties
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-6-14(13(16)7-12)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZDULMYJZZYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,4-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,4-difluorophenoxy methylbenzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, 4-((2,4-Difluorophenoxy)methyl)benzaldehyde .
Industrial Production Methods
In an industrial setting, the production of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-((2,4-Difluorophenoxy)methyl)benzoic acid.
Reduction: 4-((2,4-Difluorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2,4-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 4-((2,4-difluorophenoxy)methyl)benzaldehyde and structurally related benzaldehyde derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Fluorine atoms enhance electron-withdrawing effects, making the aldehyde group more electrophilic compared to non-fluorinated analogs (e.g., 4-(benzyloxy)benzaldehyde ).
Biological Activity :
- Fluorinated benzaldehydes, such as 2,4-dichlorobenzaldehyde (CAS 874-42-0 ), exhibit herbicidal and antifungal properties. The target compound’s fluorine atoms may confer similar bioactivity, though specific studies are lacking in the evidence.
Synthetic Routes: 4-(Difluoromethoxy)-3-methoxybenzaldehyde is synthesized via nucleophilic substitution between 3,4-dihydroxybenzaldehyde and methyl chlorodifluorocarbonate . Analogously, 4-((2,4-difluorophenoxy)methyl)benzaldehyde could be prepared by reacting 4-(bromomethyl)benzaldehyde (CAS 51359-78-5 ) with 2,4-difluorophenol under basic conditions.
Safety and Handling :
- Like 4-(bromomethyl)benzaldehyde , the target compound likely requires precautions (e.g., eye/skin protection) due to reactive aldehyde and halogenated groups.
Biological Activity
4-((2,4-Difluorophenoxy)methyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its implications in drug development.
Chemical Structure and Properties
The chemical structure of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde can be summarized as follows:
- IUPAC Name : 4-((2,4-Difluorophenoxy)methyl)benzaldehyde
- Molecular Formula : C15H12F2O2
- Molecular Weight : 270.26 g/mol
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disrupting bacterial cell membrane integrity and inhibiting essential enzymes.
Anticancer Activity
Research has indicated that 4-((2,4-Difluorophenoxy)methyl)benzaldehyde possesses anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In various assays measuring free radical scavenging activity, 4-((2,4-Difluorophenoxy)methyl)benzaldehyde demonstrated a notable capacity to neutralize reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage-related diseases.
The biological activities of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity related to apoptosis and cell proliferation.
- Oxidative Stress Response : By scavenging free radicals, it reduces oxidative stress markers within cells.
Study 1: Antimicrobial Efficacy
In a study published in Organic & Biomolecular Chemistry, 4-((2,4-Difluorophenoxy)methyl)benzaldehyde was tested against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, showcasing its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of the compound on MCF-7 cells. The study revealed that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers:
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 10 | 15 |
| 25 | 30 |
| 50 | 50 |
This data suggests that higher concentrations significantly enhance apoptotic effects .
Study 3: Antioxidant Capacity
In antioxidant assays conducted using DPPH and ABTS radical scavenging methods, the compound demonstrated effective radical scavenging abilities comparable to standard antioxidants like ascorbic acid:
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Ascorbic Acid | 95 | 90 |
| 4-((2,4-Difluorophenoxy)methyl)benzaldehyde | 85 | 80 |
These findings highlight its potential application in formulations aimed at reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
